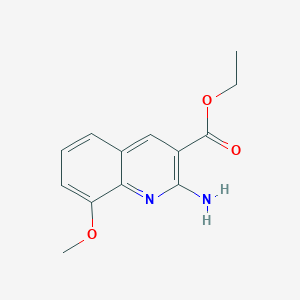![molecular formula C8H13ClO2S B15329387 Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
Spiro[3.4]octane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[34]octane-1-sulfonyl chloride is a spirocyclic compound characterized by its unique structure, where two rings are connected through a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.4]octane-1-sulfonyl chloride typically involves the formation of the spirocyclic structure followed by the introduction of the sulfonyl chloride group. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[3.4]octane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can have different functional groups depending on the nucleophiles used in the substitution reactions .
Applications De Recherche Scientifique
Spiro[3.4]octane-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with spirocyclic structures that exhibit biological activity.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as improved solubility and stability.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development
Mécanisme D'action
The mechanism of action of spiro[3.4]octane-1-sulfonyl chloride is primarily related to its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.4]octane-1-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a sulfonyl chloride.
Spiro[3.4]octane-1-amine: Contains an amine group, offering different reactivity and applications compared to the sulfonyl chloride derivative.
Uniqueness
Spiro[3.4]octane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides distinct reactivity compared to other spirocyclic compounds. This makes it particularly valuable in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C8H13ClO2S |
|---|---|
Poids moléculaire |
208.71 g/mol |
Nom IUPAC |
spiro[3.4]octane-3-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-3-6-8(7)4-1-2-5-8/h7H,1-6H2 |
Clé InChI |
WWAXMQYEEGQABY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCC2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


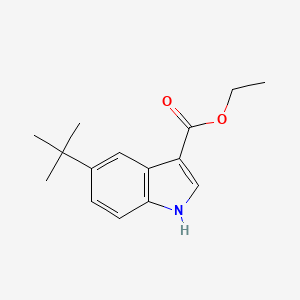

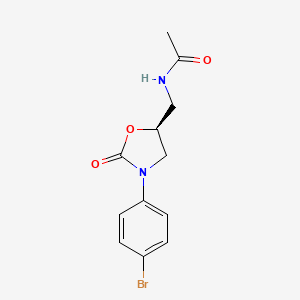
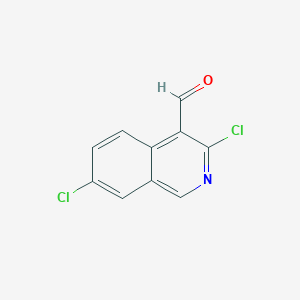
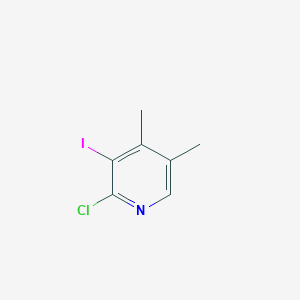
![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)
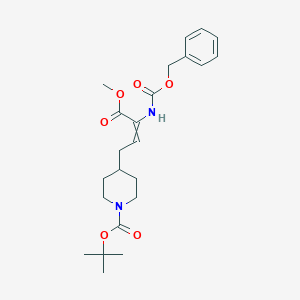
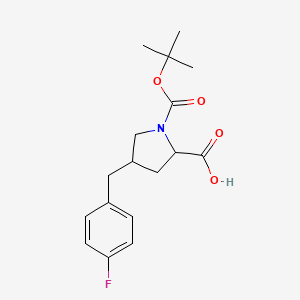
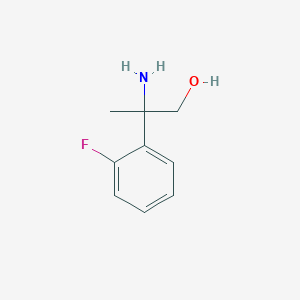
![(6-Oxaspiro[3.5]nonan-7-YL)methanamine](/img/structure/B15329378.png)
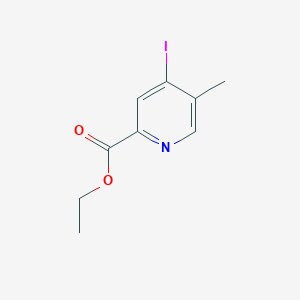
![N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)
